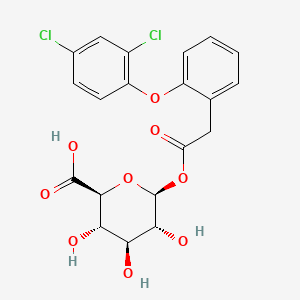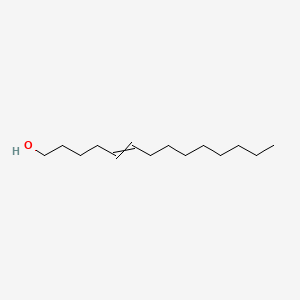
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is a chemical compound that serves as an important building block in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl group, which acts as a protecting group for the hydroxyl functionalities in the molecule. This compound is widely used in organic synthesis due to its stability and reactivity under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL typically involves the protection of the hydroxyl group of D-galactal with a tert-butyldiphenylsilyl group. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl functionalities from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GLUCAL: Similar in structure but derived from D-glucal instead of D-galactal.
6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL: Uses a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
6-O-(TRIMETHYLSILYL)-D-GALACTAL: Uses a trimethylsilyl group as the protecting group.
Uniqueness
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group, which provides enhanced protection against acidic and nucleophilic conditions compared to other silyl protecting groups. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .
Propriétés
Numéro CAS |
137893-35-7 |
|---|---|
Formule moléculaire |
C22H30O6Si |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21-/m0/s1 |
Clé InChI |
BSEPYXNJJUUAEY-BQJUDKOJSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
Synonymes |
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











